N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide
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Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring substituted with methoxy groups and a pyrazine ring with a carboxamide group. Its applications span across organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
The primary target of this compound, also known as DMTMM, is carboxylic acids . It is commonly used for the activation of carboxylic acids, particularly for amide synthesis . The compound is known to target carboxylic groups in amino acids .
Mode of Action
DMTMM operates through a typical mechanism to form carboxylic acid derivatives . First, the carboxylic acid reacts with DMTMM to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathway primarily affected by DMTMM is the amide coupling pathway , one of the most common reactions in organic chemistry . DMTMM is a reagent used for this reaction. The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids .
Pharmacokinetics
It’s important to note that dmtmm is a very reactive compound, with low stability in solution, decomposing within 48 hours .
Result of Action
The result of DMTMM’s action is the formation of carboxylic acid derivatives , such as amides and esters . For instance, amides can be readily prepared from the corresponding carboxylic acid and amine using DMTMM coupling . DMTMM can also be used to make esters from the corresponding alcohol and carboxylic acid .
Action Environment
The action of DMTMM can be influenced by environmental factors. For instance, DMTMM has been found to be effective in both alcohol and aqueous solutions . It’s worth noting that dmtmm is a very reactive compound with low stability in solution, decomposing within 48 hours .
Preparation Methods
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt, which is then reacted with 5-methylpyrazine-2-carboxamide . The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and may require the presence of a base such as N,N-diisopropylethylamine to facilitate the reaction .
Chemical Reactions Analysis
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with carboxylic acids and amines to form amides in the presence of THF.
Esterification: It can esterify carboxylic acids with alcohols to form esters.
Amide Coupling: It is commonly used in amide coupling reactions, where it activates carboxylic acids to form amides.
Common reagents used in these reactions include N-methylmorpholine and N,N-diisopropylethylamine. The major products formed from these reactions are amides and esters.
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide has several scientific research applications:
Organic Synthesis: It is used as a coupling reagent in peptide synthesis and other organic transformations.
Medicinal Chemistry: It is employed in the synthesis of bioactive molecules and pharmaceutical intermediates.
Material Science: It is used in the preparation of advanced materials with specific properties.
Comparison with Similar Compounds
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide can be compared with other similar compounds such as:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is also used as a coupling reagent in organic synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: It serves as a precursor in the synthesis of various triazine derivatives.
The uniqueness of this compound lies in its specific substitution pattern and its efficacy as a coupling reagent in various chemical transformations.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O3/c1-7-4-14-8(5-13-7)10(19)15-6-9-16-11(20-2)18-12(17-9)21-3/h4-5H,6H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVSKFYCLDXUAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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